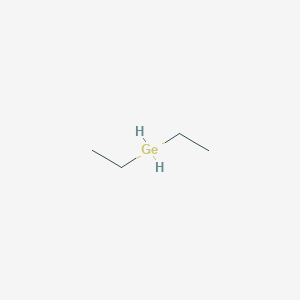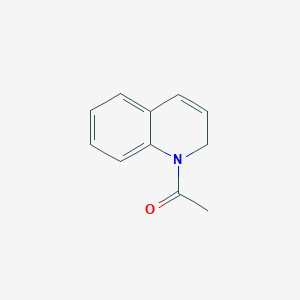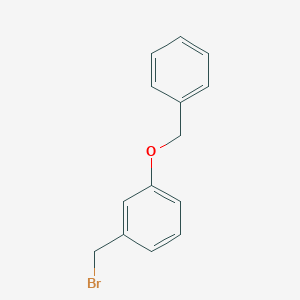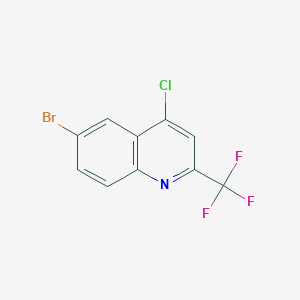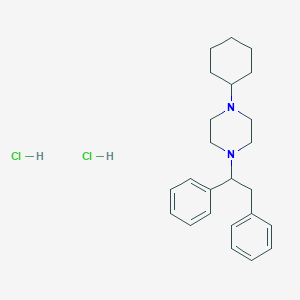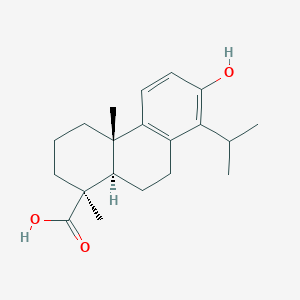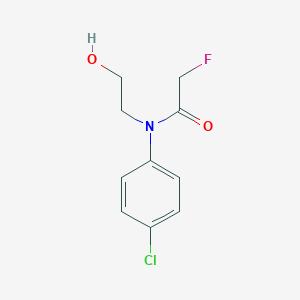![molecular formula C18H26O B158144 3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran CAS No. 1922-67-4](/img/structure/B158144.png)
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran, also known as α-Lapachone, is a natural compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
作用机制
The mechanism of action of α-Lapachone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase and NAD(P)H:quinone oxidoreductase (NQO1), which are involved in DNA replication and repair.
生化和生理效应
α-Lapachone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have anti-inflammatory and anti-microbial properties.
实验室实验的优点和局限性
One of the advantages of using α-Lapachone in lab experiments is its wide range of biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which makes it a valuable compound for studying various biological processes. However, one of the limitations of using α-Lapachone is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on α-Lapachone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of α-Lapachone and its potential therapeutic applications.
合成方法
α-Lapachone can be synthesized from lapachol, which is a natural compound found in the bark of the lapacho tree. The synthesis process involves the reduction of lapachol using sodium borohydride in the presence of a palladium catalyst. The resulting compound is then purified using chromatography techniques.
科学研究应用
α-Lapachone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and anti-microbial properties.
属性
CAS 编号 |
1922-67-4 |
|---|---|
产品名称 |
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran |
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC 名称 |
4,6,6,9,9-pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-12-10-19-11-13-8-15-16(9-14(12)13)18(4,5)7-6-17(15,2)3/h8-9,12H,6-7,10-11H2,1-5H3 |
InChI 键 |
HIEQGQHLWHRFOV-UHFFFAOYSA-N |
SMILES |
CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
规范 SMILES |
CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
其他 CAS 编号 |
1922-67-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



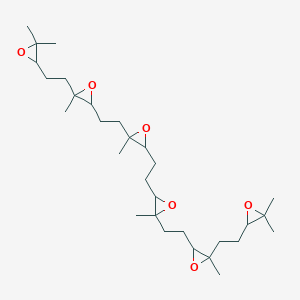
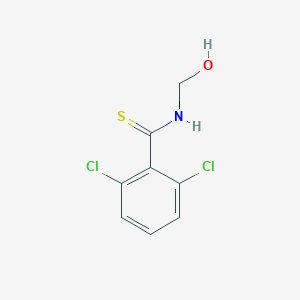
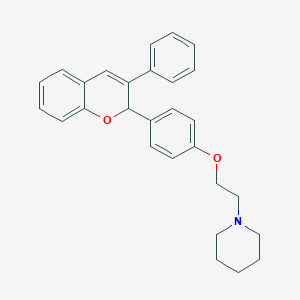
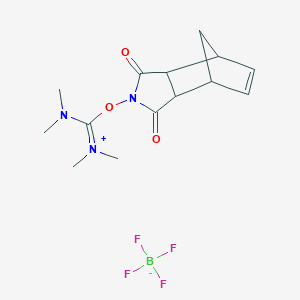
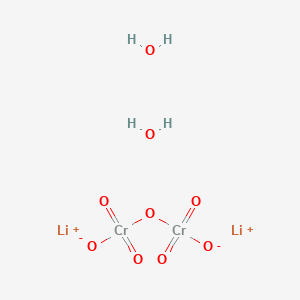
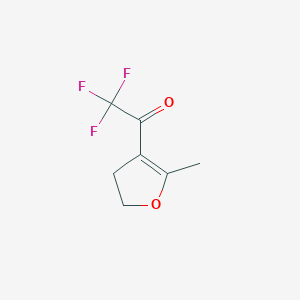
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
